

Application Note: Analysis of Tebupirimfos in Water Samples

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For Researchers, Scientists, and Drug Development Professionals

This document outlines a comprehensive protocol for the quantitative analysis of the organophosphate insecticide **Tebupirimfos** in water samples. The methodology leverages solid-phase extraction (SPE) for sample concentration and cleanup, followed by detection using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance metrics for the analysis of **Tebupirimfos** in water, compiled from various analytical studies.



Analytical Method	Matrix	Limit of Detection (LOD) (ng/L)	Limit of Quantificati on (LOQ) (ng/L)	Recovery (%)	Reference
LC-HRMS	River Water	-	90	61-96	[1]
LC-HRMS	Seawater	-	90	60-111	[1]
GC-MS	Reagent Water	1-18	-	73 (at 0.1 and 1.0 μg/L)	[2]
GC-FPD	Surface Water	4-12	-	39-149	[3]
GC-FPD	Ground Water	4-12	-	40-124	[3]

Experimental Protocols Sample Collection and Preservation

- Collect water samples in 1-liter amber glass bottles that have been pre-cleaned.
- To preserve the sample, add 60 g of reagent-grade NaCl to each liter of the water sample.[4]
- Immediately chill the samples and ship them to the laboratory.
- Upon receipt, store the samples at 4°C and extract them within 7 days of collection.

Solid-Phase Extraction (SPE)

This protocol is based on methods for the extraction of organophosphate pesticides from water. [2][3]

- Materials:
 - C18 bonded porous silica SPE cartridges.
 - Vacuum manifold for SPE.



- Nitrogen gas supply for drying.
- Ethyl acetate, methanol, hexane, isopropanol (pesticide residue grade).
- Deionized water.

Procedure:

- Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of ethyl acetate, followed by 10 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
- Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
- Drying: After the entire sample has passed through, dry the cartridge by drawing nitrogen gas through it for 10-15 minutes.
- Elution: Elute the retained **Tebupirimfos** from the cartridge using one of the following solvent systems:
 - Option A: 10 mL of ethyl acetate.[3]
 - Option B: 3.0 mL of hexane-isopropanol (3:1 v/v).[2]
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS Method

This is a general method suitable for the analysis of organophosphate pesticides.

- Instrumentation:
 - Gas chromatograph with a mass selective detector (GC-MS).
 - Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
 - Carrier gas: Helium at a constant flow rate.



- · GC Conditions:
 - Injector Temperature: 250°C.
 - Injection Mode: Splitless.
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 minute.
 - Ramp to 150°C at 20°C/min.
 - Ramp to 240°C at 10°C/min.[5]
 - Transfer Line Temperature: 280°C.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor for **Tebupirimfos**: To be determined by analyzing a standard of
 Tebupirimfos to identify the most abundant and characteristic ions. A common approach for organophosphates is to monitor the molecular ion and key fragment ions.

Instrumental Analysis: LC-MS/MS Method

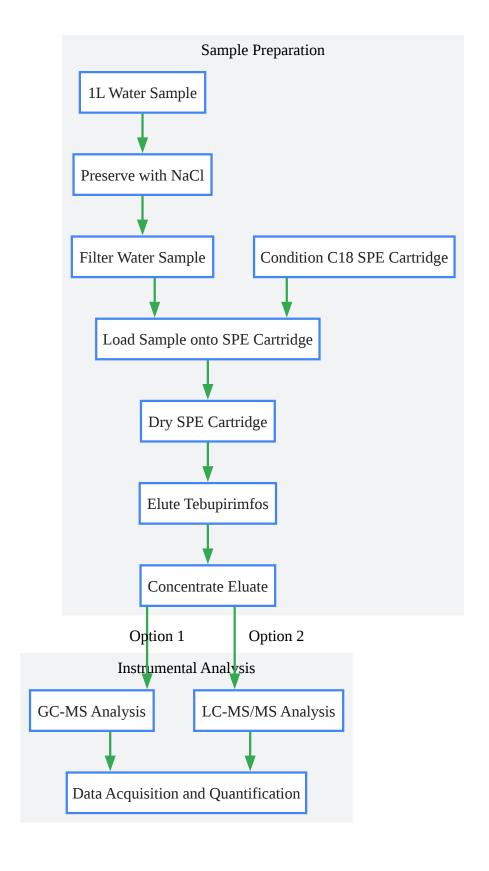
- Instrumentation:
 - Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
 - o C18 analytical column.
- · LC Conditions:
 - Mobile Phase A: Water with 0.1% formic acid.



- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to achieve separation of **Tebupirimfos** from matrix interferences.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- MS/MS Conditions:
 - o Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions for **Tebupirimfos**:
 - Precursor Ion (m/z): 319.0
 - Product Ion 1 (Quantifier) (m/z): 153.0
 - Product Ion 2 (Qualifier) (m/z): 277.0
 - Collision Energy (V): 29 (for 153.0), 15 (for 277.0)

Visualizations

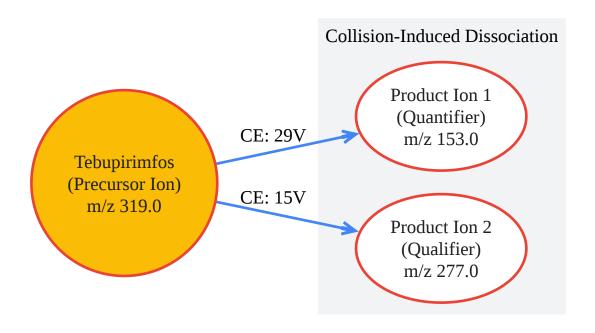




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Caption: Experimental workflow for **Tebupirimfos** analysis.





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Caption: **Tebupirimfos** MRM fragmentation pathway.

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